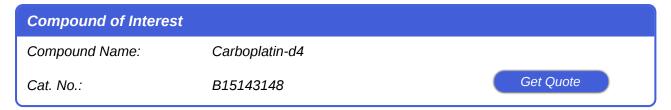


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A Comprehensive Technical Guide to the Physicochemical Properties of Carboplatin-d4

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of **Carboplatin-d4**, a deuterated analog of the widely used antineoplastic agent, Carboplatin. Primarily utilized as an internal standard for quantitative analysis, a thorough understanding of its characteristics is essential for accurate bioanalytical method development and research applications.

Core Physicochemical Properties

Carboplatin-d4 is the deuterium-labeled version of Carboplatin, with four hydrogen atoms on the cyclobutane ring replaced by deuterium.[1][2][3] This isotopic substitution results in a higher molecular weight but does not significantly alter the fundamental physicochemical properties compared to the unlabeled compound. Therefore, the data for unlabeled Carboplatin serves as a reliable reference. **Carboplatin-d4** is commercially available as a white to off-white solid or crystalline powder.[1][3][4]

Table 1: General Physicochemical Properties of Carboplatin-d4



Property	Value	Source(s)	
Chemical Name	(SP-4-2)-Diamimine[1,1- cyclobutane-d4- di(carboxylato-kO) (2-)]platinum	[2][3][5]	
Synonyms	CBDCA-d4, NSC 241240-d4, Paraplatin-d4	[1][3][6]	
Molecular Formula	C ₆ H ₈ D ₄ N ₂ O ₄ Pt	[1][2][5]	
Molecular Weight	375.27 - 375.3 g/mol	[2][7][8]	
Appearance	White to off-white crystalline solid/powder	[1][3][4]	
Unlabeled CAS No.	41575-94-4	[1][2][9]	

| Purity | ≥95% - ≥98% |[2][6] |

Table 2: Solubility and Melting Point Data (Referenced from Carboplatin)

Property	Value	Medium	Source(s)
Melting Point	~200 °C (decomposition)	N/A	[4]
	228-230 °C	N/A	[9][10]
Solubility	~14 mg/mL	Water	[11][12][13]
	10 mg/mL	Water	[10]
	Sparingly soluble	Water	[9]
	~1 mg/mL	PBS (pH 7.2)	[6]
	10 mg/mL	Water with 5% Glucose	
	Virtually insoluble	Ethanol, Acetone, Dimethylacetamide	[11][13]



| pH (1% solution)| 5.0 - 7.0 | Water |[11][13] |

Stability and Storage

The stability of Carboplatin, and by extension **Carboplatin-d4**, is a critical factor for its use in both clinical and research settings.

- Solid State: As a crystalline solid, Carboplatin is stable and should be stored at controlled room temperature or refrigerated (2-8°C), protected from light.[3][4][9] One supplier recommends storage at -20°C for long-term stability of four years or more.[6]
- Aqueous Solutions: Aqueous solutions of Carboplatin should be prepared fresh, as storing
 them for more than one day is not recommended.[6] However, reconstituted solutions at 10
 mg/mL have been found to be stable for up to 5 days at room temperature (25°C).[14] Stock
 solutions can be aliquoted and frozen at -20°C, where they are stable for up to 3 months.
- Infusion Solutions: The stability in infusion fluids is dependent on the diluent, concentration, and storage conditions.
 - In 5% Dextrose in Water (D5W), a 0.2 mg/mL solution is stable for 24 hours at room temperature.[15]
 - In 0.9% Sodium Chloride, stability varies with concentration and temperature. Solutions of 0.5 mg/mL, 2.0 mg/mL, and 4.0 mg/mL are chemically stable for 3, 5, and 7 days, respectively, at room temperature.[16] Under refrigeration (4°C), all tested concentrations in sodium chloride were stable for at least seven days.[16]

Mechanism of Action

Carboplatin exerts its cytotoxic effects through a mechanism shared with its parent compound, cisplatin. It functions as a DNA alkylating agent, a process that is not specific to any particular phase of the cell cycle.[13][17] The key steps are outlined below and illustrated in the signaling pathway diagram.

• Cellular Uptake and Activation: After entering the cell, the stable 1,1-cyclobutanedicarboxylate ligand undergoes slow hydrolysis, a process known as aquation.



[18][19] This reaction replaces the ligand with water molecules, creating a positively charged, reactive platinum species.[17][18]

- DNA Binding: The activated platinum complex then interacts with nucleophilic sites on DNA,
 primarily binding to the N7 position of purine bases, particularly guanine.[17][20]
- Cross-link Formation: This binding leads to the formation of DNA adducts, predominantly
 intrastrand and interstrand DNA cross-links.[17][21] These cross-links create a physical
 distortion in the DNA helix.
- Inhibition of Cellular Processes: The DNA adducts block DNA replication and transcription, preventing cell division and function.[1][18]
- Induction of Apoptosis: The cellular DNA damage recognition machinery, including mismatch repair (MMR) proteins, identifies the platinum-DNA adducts.[18][19] This recognition triggers downstream signaling pathways that lead to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[17][21]



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Caption: Mechanism of action for **Carboplatin-d4** leading to apoptosis.

Experimental Protocols for Analysis

Carboplatin-d4 is indispensable as an internal standard for the quantification of Carboplatin in biological matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques.



High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for distinguishing the intact drug from its degradation products.[11][22]

- Objective: To quantify Carboplatin in pharmaceutical dosage forms.
- Methodology:
 - Chromatographic System: An RP-HPLC system equipped with a UV detector.
 - Column: Inertsil amino column (250 mm × 4.6 mm, 5 μm particle size).[11]
 - Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water.[11]
 - Flow Rate: 2.0 mL/min.[11]
 - Detection: UV detection at a wavelength of 230 nm.[11]
 - Sample Preparation: A standard solution is prepared by dissolving Carboplatin reference standard in water to a concentration of 1 mg/mL.[11] Injection samples are diluted to fall within the calibration curve range.
 - Analysis: The concentration is determined by comparing the peak area of the sample to a standard calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

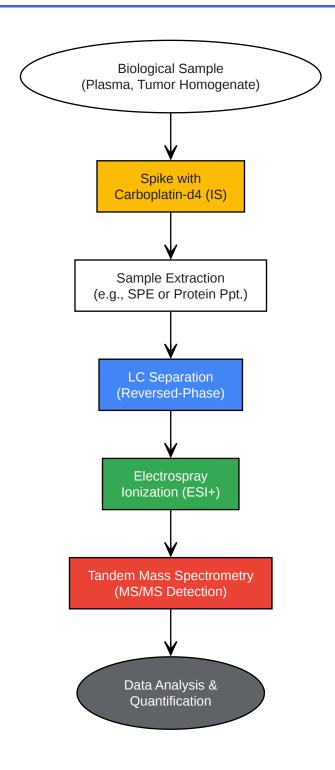
LC-MS/MS provides superior sensitivity and specificity for quantifying Carboplatin in complex biological matrices like plasma and tumor tissue.[23][24]

- Objective: To determine the concentration of intact Carboplatin in rat plasma ultrafiltrate and tumor homogenates.[24]
- Methodology:
 - Sample Preparation:



- To 50 μL of plasma ultrafiltrate or 140 μL of tumor homogenate supernatant, add
 Carboplatin-d4 as the internal standard.
- Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[24]
- Chromatographic System: An LC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
- Column: A reversed-phase column suitable for polar compounds.
- Mobile Phase: 5% acetonitrile in 0.5% acetic acid.[24]
- Flow Rate: 0.2 mL/min.[24]
- Mass Spectrometry: Operate in positive ESI mode. Monitor specific precursor-to-product ion transitions for both Carboplatin and the Carboplatin-d4 internal standard.
- Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of Carboplatin.





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Caption: Bioanalytical workflow for Carboplatin quantification using LC-MS/MS.

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